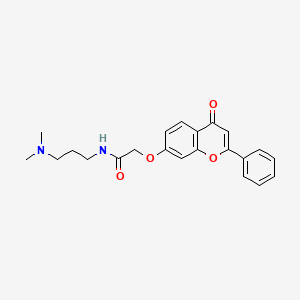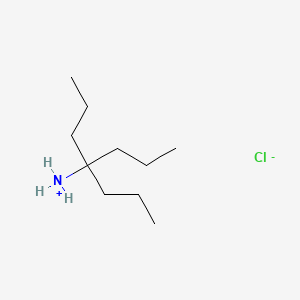
Benzoic acid, 4-butylamino-2-ethoxy-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is a chemical compound with the molecular formula C17H28N2O2. It is known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes both diethylamino and butylamino groups attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate typically involves the reaction of 4-(butylamino)benzoic acid with 2-diethylaminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its use as a local anesthetic and in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind effectively to these channels, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar structure but different functional groups.
Lidocaine: A widely used local anesthetic with a different molecular structure but similar pharmacological effects.
Bupivacaine: A long-acting local anesthetic with a different chemical structure.
Uniqueness
2-diethylaminoethyl 4-(butylamino)-2-ethoxybenzoate is unique due to its specific combination of diethylamino and butylamino groups, which confer distinct chemical and pharmacological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
53352-75-3 |
|---|---|
Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)-2-ethoxybenzoate |
InChI |
InChI=1S/C19H32N2O3/c1-5-9-12-20-16-10-11-17(18(15-16)23-8-4)19(22)24-14-13-21(6-2)7-3/h10-11,15,20H,5-9,12-14H2,1-4H3 |
InChI Key |
PJAVBVIWGYXOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)

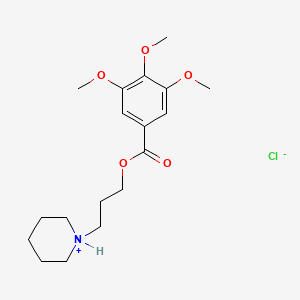
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
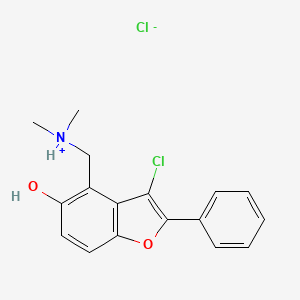
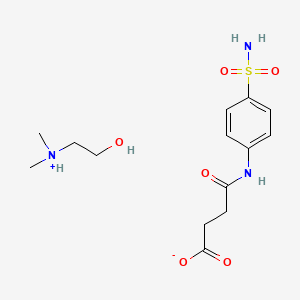
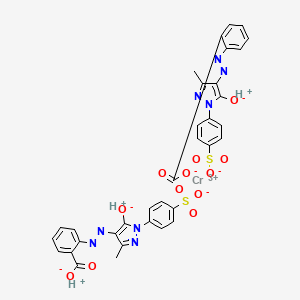

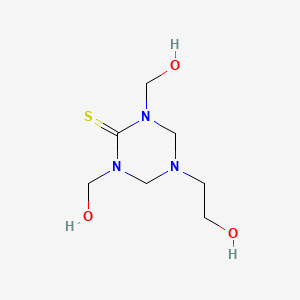
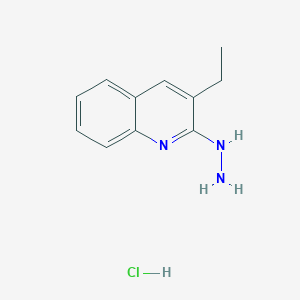
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
